![molecular formula C29H31O3P B14250729 [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid CAS No. 183583-34-8](/img/structure/B14250729.png)
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid is a complex organic compound characterized by the presence of a perylene core substituted with tert-butyl groups and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the perylene core, followed by the introduction of tert-butyl groups at specific positions. The final step involves the attachment of the phosphonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the perylene core.
Substitution: The tert-butyl groups or the phosphonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Mécanisme D'action
The mechanism of action of [(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can form strong interactions with metal ions, making it useful in coordination chemistry and catalysis. The perylene core’s photophysical properties enable its use in applications requiring fluorescence or light absorption .
Comparaison Avec Des Composés Similaires
[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid can be compared with other similar compounds, such as:
Perylene diimides: Known for their excellent photophysical properties and used in organic electronics.
Phosphonic acid derivatives: Widely used in coordination chemistry and as ligands in catalysis.
Tert-butyl-substituted aromatic compounds: Studied for their steric effects and stability.
The uniqueness of this compound lies in its combination of a perylene core with tert-butyl groups and a phosphonic acid moiety, providing a versatile platform for various applications.
Propriétés
Numéro CAS |
183583-34-8 |
|---|---|
Formule moléculaire |
C29H31O3P |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(8,11-ditert-butylperylen-3-yl)methylphosphonic acid |
InChI |
InChI=1S/C29H31O3P/c1-28(2,3)19-12-18-13-20(29(4,5)6)15-25-23-11-10-17(16-33(30,31)32)21-8-7-9-22(27(21)23)24(14-19)26(18)25/h7-15H,16H2,1-6H3,(H2,30,31,32) |
Clé InChI |
AMTXDGAVVWJJDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=C5C2=CC=CC5=C(C=C4)CP(=O)(O)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
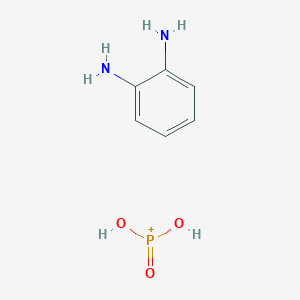
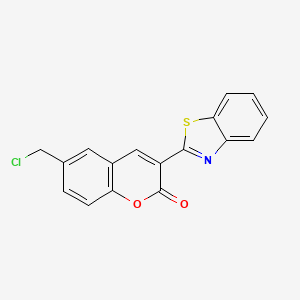
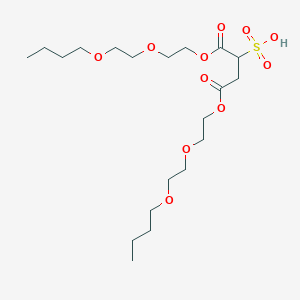
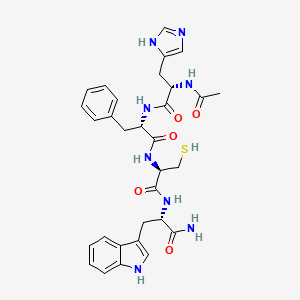
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
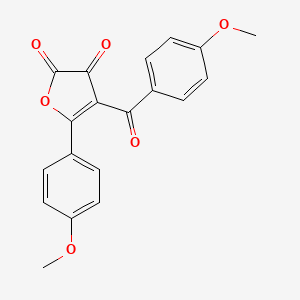

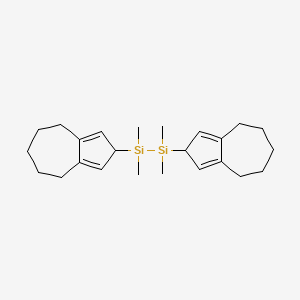
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
